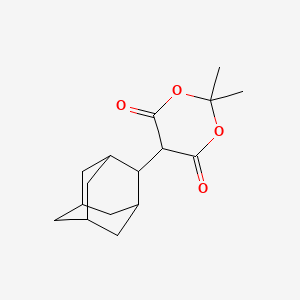

5-(2-金刚烷基)-2,2-二甲基-1,3-二氧杂环己烷-4,6-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 5-(2-adamantyl)-2,2-dimethyl-1,3-dioxane-4,6-dione and related compounds often involves the condensation reactions of isopropylidene malonate with aromatic aldehydes, employing catalysts in aqueous or ethanol media for efficiency and environmental friendliness (Jin et al., 2006). These procedures highlight the versatility of dioxane-dione derivatives in organic synthesis, providing a platform for further functionalization and structural diversification.

Molecular Structure Analysis

The molecular structure of 5-(2-adamantyl)-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives is characterized by the presence of the dioxane ring, which adopts various conformations such as boat or sofa, influenced by the substituents attached to the dioxane ring. Crystallographic studies reveal that these molecules often exhibit non-crystallographic mirror symmetry and are stabilized by weak intermolecular interactions, including hydrogen bonds and van der Waals forces, contributing to their supramolecular assembly (Zeng, 2010; Zeng, 2014).

Chemical Reactions and Properties

Dioxane-dione derivatives participate in a variety of chemical reactions, including Knoevenagel condensation, which leads to the synthesis of novel compounds with potential biological activities. These reactions are facilitated by the electrophilic nature of the dioxane-dione core, which readily undergoes nucleophilic addition. The reactivity can be further tuned by substituting different groups at the adamantyl and dioxane positions, opening avenues for the synthesis of compounds with tailored properties (Mukhomodyarova & Ibragimova, 2023).

科学研究应用

自催化 Knoevenagel 缩合

Kumar、Prabhu 和 Bhuvanesh (2014) 的一项研究调查了 5-芳基亚烷基-2,2-二甲基-1,3-二氧杂环己烷-4,6-二酮的自催化 Knoevenagel 缩合、光谱表征和 DPPH 自由基清除活性。这些化合物对 A431 癌细胞系表现出显着的细胞毒性,表明在癌症研究中具有潜在应用 (G. S. S. Kumar、A. Prabhu 和 N. Bhuvanesh,2014)。

腐蚀抑制

Chafiq 等人 (2020) 的研究探索了螺环丙烷衍生物(包括 5-芳基亚烷基-2,2-二甲基-1,3-二氧杂环己烷-4,6-二酮)在酸性溶液中对低碳钢腐蚀的抑制性能。这些化合物是有效的抑制剂,它们在低碳钢上的吸附与物理和化学过程有关 (M. Chafiq 等人,2020)。

晶体和分子结构

Coppernolle 等人 (2010) 的一项研究通过 X 射线衍射确定了某些 5-R 衍生物的 2,2-二甲基-1,3-二氧杂环己烷-4,6-二酮的晶体和分子结构。这项研究为这些化合物的结构特性提供了宝贵的见解 (A. V. Coppernolle 等人,2010)。

水性介质中的合成

Jin 等人 (2006) 开发了一种快速有效的程序,用于在水中合成 5-芳基亚甲基-2,2-二甲基-1,3-二氧杂环己烷-4,6-二酮。这种方法对环境友好,并具有中性条件和高产率等优点 (童寿锦等人,2006)。

作用机制

未来方向

The future of adamantane chemistry lies in the development of novel methods for their preparation, and to the polymerization reactions . Furthermore, the potential of quantum-chemical calculations for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations is being appraised .

属性

IUPAC Name |

5-(2-adamantyl)-2,2-dimethyl-1,3-dioxane-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-16(2)19-14(17)13(15(18)20-16)12-10-4-8-3-9(6-10)7-11(12)5-8/h8-13H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKFHBVVDQAZPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(C(=O)O1)C2C3CC4CC(C3)CC2C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Adamantyl)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S*,5R*)-6-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5558266.png)

![3-(2-furyl)acrylaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5558270.png)

![5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5558272.png)

![N-{rel-(3S,4R)-1-[4-(2-aminoethyl)benzyl]-4-propyl-3-pyrrolidinyl}acetamide dihydrochloride](/img/structure/B5558282.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]morpholine-4-carboxamide](/img/structure/B5558297.png)

![ethyl 1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B5558319.png)

![8-[(2-ethylpyrimidin-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5558330.png)

![1-[2-(2-naphthyloxy)propanoyl]-4-(4H-1,2,4-triazol-4-yl)piperidine](/img/structure/B5558337.png)

![3-({2-[1-(butylsulfonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5558351.png)

![(3aS*,7aR*)-5-methyl-2-[(5-methylpyrazin-2-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5558356.png)

![4-chloro-1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5558369.png)